molecular formula C16H12FN3S B2609399 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine CAS No. 893994-17-7

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Cat. No. B2609399
CAS RN: 893994-17-7
M. Wt: 297.35
InChI Key: JMJFQEXCBPCXMV-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazine derivatives and has shown promising results in scientific research.

Scientific Research Applications

Anticancer Activity

Research has explored the synthesis of novel compounds with potential anticancer activities. For example, fluoro-substituted compounds, including derivatives of pyridazine, have been investigated for their efficacy against various cancer cell lines. The synthesis methods have led to compounds showing anticancer activity at low concentrations compared to reference drugs, highlighting the potential of these compounds in cancer treatment research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Activities

Another area of application involves the synthesis of compounds with antimicrobial properties. For instance, derivatives starting from isonicotinic acid hydrazide have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of fluoro-substituted compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Antibacterial Activity

The exploration of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, including those with fluorine substitutions, has demonstrated enhanced in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This research provides insight into the design of new antibacterial compounds with reduced toxicity and improved efficacy (Asahina, Takei, Kimura, & Fukuda, 2008).

Anti-inflammatory Agents

Compounds modified with pyridinyloxyl moiety, specifically targeting inflammation, have been synthesized and evaluated for their anti-inflammatory activity. These compounds, including derivatives of pyridazine, offer a promising approach for the development of new anti-inflammatory agents (Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents, 2022).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJFQEXCBPCXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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